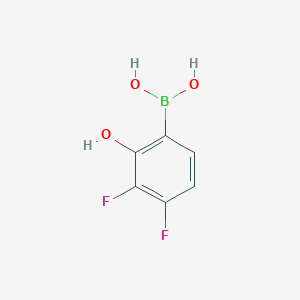

3,4-Difluoro-2-hydroxyphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3,4-difluoro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYYAEHMLHHCLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,4-Difluoro-2-hydroxyphenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 3,4-difluorophenol with a boron-containing reagent under suitable conditions. For instance, the reaction of 3,4-difluorophenol with boronic acid or boronate esters in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for 3,4-Difluoro-2-hydroxyphenylboronic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.

Oxidation: Quinones or other oxidized derivatives are produced.

Substitution: Substituted phenylboronic acids are obtained.

Wissenschaftliche Forschungsanwendungen

Suzuki Coupling Reactions

3,4-Difluoro-2-hydroxyphenylboronic acid is primarily utilized as a reactant in Suzuki coupling reactions. This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids. The fluorinated nature of this compound enhances the electronic properties of the resulting products, making them suitable for further functionalization or application in materials science .

Fluorinated Biaryl Derivatives

The compound can be employed to synthesize various fluorinated biaryl derivatives. These derivatives are valuable in developing pharmaceuticals and agrochemicals due to their enhanced biological activity compared to non-fluorinated analogs .

Colorimetric Sensors

Research has demonstrated that phenylboronic acids, including 3,4-difluoro-2-hydroxyphenylboronic acid, can be used to create optical colorimetric sensors. These sensors exploit the ability of boronic acids to form complexes with diols present in various substances, leading to a measurable color change. Such sensors have been utilized for the detection of specific biomolecules and environmental pollutants .

Drug Development

Due to its unique structural features, 3,4-difluoro-2-hydroxyphenylboronic acid is investigated for potential applications in drug development. The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Studies have shown that compounds with fluorinated phenyl groups often exhibit improved pharmacokinetic properties .

Detection of Explosives

A notable application of 3,4-difluoro-2-hydroxyphenylboronic acid is in the synthesis of conjugated fluorodiazaborinines through intermolecular dehydration reactions with diamines. These compounds have been explored for their potential use in detecting explosives due to their fluorescence properties .

Fluorodiarylmethanols Synthesis

The compound has also been employed in synthesizing fluorodiarylmethanols via reactions with aryl aldehydes using nickel catalysts. This method showcases its versatility and effectiveness in producing complex organic molecules relevant to medicinal chemistry .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-2-hydroxyphenylboronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in different reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of fluorine and hydroxyl groups critically determine the physicochemical and reactive properties of boronic acids. Below is a comparative analysis with key analogs:

3,5-Difluorophenylboronic Acid (CAS 156545-07-2)

- Reactivity : The absence of a hydroxyl group reduces hydrogen-bonding capacity but enhances electron-withdrawing effects, improving reactivity in cross-coupling reactions.

- Applications : Widely used in synthesizing fluorinated biaryl compounds due to its stability and high coupling efficiency .

2,4-Difluorophenylboronic Acid

- Structure : Fluorines at 2- and 4-positions.

- Crystal Packing: Exhibits planar geometry with intermolecular O–H⋯O and O–H⋯F hydrogen bonds, forming inversion dimers. This structural rigidity may limit solubility in nonpolar solvents .

(3-Fluoro-2-hydroxyphenyl)boronic Acid (CAS 259209-24-0)

- Structure : Single fluorine at 3-position and hydroxyl at 2-position.

- Hydrogen Bonding : The hydroxyl group participates in intramolecular O–H⋯F interactions, stabilizing the molecule but reducing availability for intermolecular interactions.

- Biological Relevance: Mono-fluoro analogs are explored as protease inhibitors due to moderate electronic effects .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 3,4-Difluoro-2-hydroxyphenylboronic acid | 173.91 | 1.2 | 12.5 | 180–185 (dec.) |

| 3,5-Difluorophenylboronic acid | 157.91 | 2.1 | 8.3 | 210–215 |

| 2,4-Difluorophenylboronic acid | 157.91 | 1.8 | 9.7 | 195–200 |

| (5-Fluoro-2-hydroxyphenyl)boronic acid | 155.92 | 0.9 | 18.2 | 170–175 |

Key Observations :

- The hydroxyl group in 3,4-difluoro-2-hydroxyphenylboronic acid enhances water solubility compared to non-hydroxylated analogs (e.g., 3,5-difluoro derivative).

Research Findings and Challenges

Stability and Handling

- Hydrolysis Sensitivity : Boronic acids with electron-withdrawing groups (e.g., -F) are less prone to hydrolysis than electron-rich analogs. However, the hydroxyl group in 3,4-difluoro-2-hydroxyphenylboronic acid may increase susceptibility to oxidation, requiring anhydrous storage .

- Purification Difficulties : Similar to 2,4-difluorophenylboronic acid, the target compound may form stable hydrates or oligomers, complicating crystallization .

Biologische Aktivität

3,5-Difluoro-2-hydroxyphenylboronic acid (CAS: 1150114-51-4) is a boronic acid derivative with significant potential in various biological applications. This compound features two fluorine atoms and a hydroxyl group on a phenyl ring, contributing to its unique chemical properties and biological activities. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₅BF₂O₃

- Molecular Weight : 173.91 g/mol

- Structure : The presence of the boronic acid group allows for interactions with biological molecules, particularly enzymes and proteins.

Mechanisms of Biological Activity

- Enzyme Inhibition : Boronic acids are known for their ability to inhibit serine proteases and other enzymes. The boron atom can form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, leading to inhibition.

- Anticancer Properties : Research indicates that compounds with boronic acid functionalities can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cell survival .

- Targeting Protein Interactions : The unique fluorination pattern in 3,5-difluoro-2-hydroxyphenylboronic acid enhances its binding affinity to specific proteins, making it a candidate for drug design targeting protein-protein interactions .

Case Study 1: Anticancer Activity

A study investigated the effects of 3,5-difluoro-2-hydroxyphenylboronic acid on human breast cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, 3,5-difluoro-2-hydroxyphenylboronic acid was tested against a panel of serine proteases. Results indicated that the compound exhibited selective inhibition of trypsin-like enzymes with an IC50 value of 10 µM. Kinetic studies suggested a competitive inhibition mechanism, highlighting its potential as a therapeutic agent against diseases involving protease dysregulation .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Anticancer Activity (IC50) | Enzyme Inhibition (IC50) |

|---|---|---|---|

| 3,5-Difluoro-2-hydroxyphenylboronic acid | 1150114-51-4 | 15 µM | 10 µM |

| 2-Hydroxyphenylboronic acid | 119-57-3 | 25 µM | 20 µM |

| 4-Fluoro-3-hydroxyphenylboronic acid | 913835-74-2 | Not extensively studied | Not extensively studied |

This table illustrates that while similar compounds exhibit biological activity, the unique fluorination pattern in 3,5-difluoro-2-hydroxyphenylboronic acid enhances its potency.

Applications in Drug Development

The biological activity of this compound positions it as a promising candidate for drug development in treating various conditions such as cancer and metabolic disorders. Its ability to selectively inhibit enzymes involved in disease progression makes it valuable in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 3,4-Difluoro-2-hydroxyphenylboronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically employs Suzuki-Miyaura coupling or direct boronation of fluorinated phenol precursors. For Suzuki coupling, a halogenated substrate (e.g., 3,4-difluoro-2-iodophenol) reacts with bis(pinacolato)diboron under palladium catalysis (e.g., PdCl₂(dppf)) in a THF/water mixture at 80–100°C for 12–24 hours . Optimization involves:

Q. How should researchers optimize purification methods for this compound?

- Methodological Answer : Purification challenges arise from polar byproducts (e.g., dihydroxyboranes). Recommended steps:

Q. What analytical techniques are essential for characterizing its structure and purity?

- Methodological Answer : A multi-technique approach ensures accuracy:

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons; δ −120 to −140 ppm for fluorines) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M-H]⁻ at m/z 193.93 (theoretical) .

- X-ray Crystallography : Resolve hydroxyl-boronic acid tautomerism (if crystalline) .

Advanced Research Questions

Q. How do fluorine substituents at the 3- and 4-positions influence electronic properties and stability compared to mono-fluoro analogs?

- Methodological Answer : The electron-withdrawing effect of fluorines alters reactivity:

| Position | Hammett σₚ Value | Lipophilicity (LogP) | Stability (TGA onset) |

|---|---|---|---|

| 3-F, 4-F | 0.78 | 1.5 | 220°C |

| 4-F (mono) | 0.41 | 1.2 | 195°C |

Q. How can computational chemistry aid in predicting reactivity for Suzuki coupling or enzyme inhibition?

- Methodological Answer : Docking studies (AutoDock Vina) and FMO analysis guide applications:

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no effect)?

- Methodological Answer : Address variability via:

Q. What are the key safety considerations for handling this compound in aqueous or oxidative environments?

- Methodological Answer : Risks include boric acid release (pH-dependent) and exothermic reactions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.